(S)-2,2-二甲基-1,3-二氧戊环-4-羧酸

描述

Synthesis Analysis

The synthesis of dioxolane derivatives involves strategic approaches to introduce the dioxolane moiety into the desired molecular framework. For example, (Z)-2,2-Dimethyl-5-carboxymethylene-1,3-dioxolan-4-one has been synthesized as a versatile synthon for selectively protected α,γ-diketoacid derivatives, illustrating the utility of dioxolane derivatives in synthesizing complex molecules (Banville et al., 2010).

Molecular Structure Analysis

The molecular structure of dioxolane derivatives can significantly influence their chemical properties and reactivity. For instance, the synthesis of (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane from dimethyl-L-tartrate and benzophenone has been reported, with structural studies revealing preferred conformations due to OH⋯Ph interactions (Irurre et al., 1992).

Chemical Reactions and Properties

Dioxolane compounds participate in a variety of chemical reactions, offering pathways to synthesize a wide range of derivatives. For example, the asymmetric synthesis of 1,2-dioxolane-3-acetic acids has been achieved, showcasing the stereoselective opening of oxetanes by hydrogen peroxide as a key feature (Dai et al., 2006).

Physical Properties Analysis

The physical properties of dioxolane derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are influenced by the molecular structure and the presence of functional groups. For instance, the crystal structure analysis of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid, a related compound, provides insights into the molecular arrangement and interactions within crystals, highlighting the importance of structural analysis (Kovalskyi et al., 2011).

科学研究应用

用于形成三氟甲基取代的 1,3-恶唑烷-4-羧酸酯及相关化合物 (Burger et al., 2002)。

该化合物用作合成选择性保护的 α-二酮酸衍生物的合成子 (Banville et al., 2010)。

它有助于合成二氧戊环核苷,一种有效的抗病毒剂 (Janes, Cimpoia & Kazlauskas, 1999)。

它显示出降低各种器官中铅水平的潜力,表明它在解毒中的用途 (Xu et al., 2011)。

这种酸是菊酸合成的关键中间体 (Baudoux et al., 1998)。

它显着提高了液晶中的介电各向异性和双折射 (Chen et al., 2015)。

该酸经过光化学转化生成稳定的羧酸 (Nikolaev, Khimich & Korobitsyna, 1985)。

该化合物的衍生物在细胞损伤模型中显示出神经保护作用 (Song, 2007)。

其衍生物可以在含水溶剂中选择性地酯化伯醇和羧酸 (Wang et al., 2012)。

1,3-二氧戊环的酰胺衍生物表现出抗真菌和抗菌特性 (Begum et al., 2019)。

该化合物是具有略微扭曲平面二氧戊环酮环的对映体纯化合物 (Stocksdale et al., 2007)。

它用于异相催化缩合反应以生产新型平台化学品 (Deutsch, Martin & Lieske, 2007)。

二甲基取代的 1,3-二氧戊环具有有限的可聚合性,导致低聚物的产生 (Okada, Mita & Sumitomo, 1975)。

其类似物已被合成用于潜在的治疗应用,例如四环素环 A 类似物 (Moskalyk et al., 1981)。

它用于高产合成 D-核糖-植物鞘氨醇 (Lombardo et al., 2006)。

该酸的衍生物已被合成并显示出在对映选择性反应中的高活性 (Dindaroglu, Dincer & Schmalz, 2014)。

它用作合成具有强烈海洋和辛辣香草味的化合物的起始原料 (Kraft et al., 2010)。

它的环状缩酮可用于确定伯胺的绝对构型 (Shim & Choi, 2010)。

它参与基于苯并恶嗪的酚醛树脂的反应研究 (Dunkers & Ishida, 1999)。

作用机制

The acidic properties of carboxylic acids come from the ability of the oxygen atoms in the carboxyl group to attract the electrons in the bond between the carbon and the hydrogen . This makes it easy for the hydrogen to be removed as a proton (H+), leaving behind a negatively charged carboxylate ion .

安全和危害

未来方向

属性

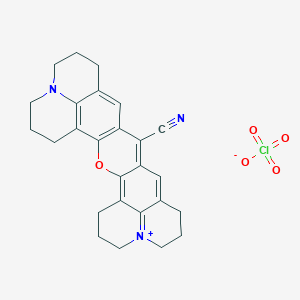

IUPAC Name |

(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPFVBLDYBXHAF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3R)-4,4-dimethyl-2-oxooxolan-3-yl] prop-2-enoate](/img/structure/B8610.png)

![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B8619.png)